Dimethyl fumarate

Overview

Description

Dimethyl fumarate (DMF) is an oral immunomodulatory drug approved by the FDA in 2013 for relapsing-remitting multiple sclerosis (RRMS). Its mechanism involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway and modulation of immune responses toward a Th2-dominant profile, conferring anti-inflammatory and neuroprotective effects . Clinical trials demonstrated that DMF reduces annualized relapse rates (ARR) by 44–53% and disability progression by 30–38% compared to placebo over two years . Notably, 63% of DMF-treated patients remained relapse-free at two years, compared to 39% on placebo .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating fumaric acid and methanol with a catalytic amount of sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous-flow synthesis. This method involves the reaction of fumaric acid or maleic anhydride with methanol in the presence of a catalyst. The continuous-flow process allows for efficient production with high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: Dimethyl fumarate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Mechanisms

- Nrf2 Activation : DMF stabilizes Nrf2, leading to increased expression of antioxidant genes that protect against oxidative damage .

- Anti-inflammatory Effects : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .

- Neuroprotective Properties : DMF exhibits neuroprotective effects, which are beneficial in neurodegenerative diseases .

Multiple Sclerosis

DMF is primarily used for treating relapsing forms of multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and slowing disease progression:

- DEFINE and CONFIRM Trials : These phase III trials established DMF's safety and efficacy over two years, showing significant reductions in annualized relapse rates (ARR) compared to placebo .

- Long-term Studies : The ENDORSE study followed patients for up to 13 years, confirming sustained efficacy and a favorable safety profile .

Psoriasis

DMF is also approved for treating moderate to severe plaque psoriasis. Its immunomodulatory effects help reduce skin inflammation and improve symptoms in affected individuals.

Potential Repurposing Opportunities

Recent studies have suggested several potential applications for DMF beyond MS and psoriasis:

- Cardiovascular Diseases : DMF's antioxidant properties may provide protective effects against cardiovascular diseases by reducing oxidative stress and inflammation .

- Cancer Therapy : Its anti-proliferative effects have led researchers to explore DMF as a potential adjunct therapy in various cancers .

- Neurodegenerative Disorders : The compound shows promise in treating conditions like Alzheimer's disease due to its neuroprotective effects .

- Respiratory Conditions : DMF may have applications in managing chronic respiratory diseases through its anti-inflammatory properties .

Case Studies and Research Findings

Long-term Efficacy in Young Adults with MS

A study focused on young adults (ages 18-29) indicated that those treated with DMF had significantly lower ARR compared to those receiving placebo, demonstrating sustained efficacy over time . This subgroup analysis revealed that 81% of DMF-treated patients showed no confirmed disability progression after seven years.

Real-world Effectiveness

The ESTEEM study assessed DMF's safety and effectiveness in patients aged 50 years and older. Results indicated that DMF maintained a favorable safety profile, with significant reductions in ARR observed in this older demographic as well .

Safety Profile

DMF is generally well-tolerated, with common side effects including gastrointestinal disturbances and flushing. Long-term studies confirm that serious adverse events are rare, reinforcing its safety as a chronic treatment option for MS patients .

Mechanism of Action

The precise mechanism of action of dimethyl fumarate is not fully understood. it is believed to involve the activation of the Nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway. This compound is hydrolyzed to monomethyl fumarate, which up-regulates the Nrf2 pathway, leading to the expression of antioxidant response element genes. This results in reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Dimethyl Fumarate vs. Interferon Beta-1a (IFNβ-1a)

- Efficacy: Relapse Rates: In a real-world cohort, 9.6% of DMF-treated patients experienced relapses within 15 months vs. 24.5% with IFNβ-1a (OR = 3.04; p < 0.001) . MRI Activity: DMF reduced new T2 or gadolinium-enhancing lesions (8.7% vs. 28.6% with IFNβ-1a; OR = 4.19; p < 0.001) . 51.1% with IFNβ-1a (OR = 0.26; p < 0.001) .

Safety :

Table 1: DMF vs. IFNβ-1a Efficacy Outcomes

| Outcome | DMF (%) | IFNβ-1a (%) | Odds Ratio (95% CI) |

|---|---|---|---|

| Relapse (15 months) | 9.6 | 24.5 | 3.04 (1.85–5.00) |

| New MRI Lesions | 8.7 | 28.6 | 4.19 (2.40–7.32) |

| NEDA Status | 79.9 | 51.1 | 0.26 (0.15–0.44) |

This compound vs. Fingolimod

Efficacy :

Safety :

This compound vs. Teriflunomide

- Efficacy :

Table 2: DMF vs. Teriflunomide Outcomes

| Outcome | DMF | Teriflunomide | Rate Ratio (95% CI) |

|---|---|---|---|

| Annualized Relapse Rate | 0.09 | 0.16 | 0.58 (0.46–0.73) |

| Discontinuation (Disease) | 10.2% | 22.1% | — |

This compound vs. Glatiramer Acetate

- In placebo-controlled trials, DMF reduced relapses by 44% vs. 29% with glatiramer acetate .

- MRI lesion suppression was superior with DMF (45% disease-free vs. 27% with glatiramer acetate; p < 0.05) .

Mechanistic and Tolerability Comparisons

Mechanism :

Tolerability :

- Diroximel fumarate (DRF), a DMF prodrug, offers equivalent efficacy but improved gastrointestinal tolerability (GI-related discontinuation: <1% vs. 6% with DMF) .

Biological Activity

Dimethyl fumarate (DMF) is a compound that has garnered significant attention due to its therapeutic applications, particularly in the treatment of multiple sclerosis (MS) and psoriasis. Its biological activity is multifaceted, involving immunomodulatory, antioxidant, and anti-inflammatory effects. This article delves into the biological mechanisms of DMF, supported by recent research findings, case studies, and data tables.

This compound is an ester derived from fumaric acid, a key intermediate in the Krebs cycle. It acts primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By stabilizing Nrf2, DMF induces the expression of various antioxidant genes, enhancing cellular resilience against oxidative damage .

Key Mechanisms

- Nrf2 Activation : Stabilizes Nrf2, leading to increased expression of antioxidant response element genes.

- Inhibition of NF-κB : Reduces inflammation by inhibiting NF-κB signaling pathways.

- Metabolic Effects : Alters metabolic pathways in endothelial cells by promoting glycolysis while diminishing oxidative phosphorylation .

Immunomodulatory Effects

DMF has been shown to modulate immune responses effectively. In clinical studies involving MS patients, DMF administration resulted in a significant reduction in relapse rates and MRI-detected lesions. A study reported that 90.85% of patients remained relapse-free after treatment with DMF .

Antioxidant Properties

The antioxidant effects of DMF are primarily linked to its ability to enhance cellular defenses against oxidative stress. By upregulating antioxidant enzymes, DMF protects cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .

Anti-inflammatory Effects

DMF's capacity to inhibit inflammatory pathways makes it a valuable therapeutic agent for conditions characterized by chronic inflammation. Studies indicate that DMF can suppress the production of pro-inflammatory cytokines and modulate the activity of immune cells such as T cells and macrophages .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of DMF in treating MS:

Case Studies

Case Study: Long-term Efficacy in MS Patients

A retrospective analysis of MS patients treated with DMF demonstrated long-term benefits with sustained efficacy over several years. Patients exhibited significant improvements in their Expanded Disability Status Scale (EDSS) scores, indicating better functional outcomes.

Case Study: Safety Profile

In a cohort study assessing safety over a decade, adverse events were reported but were generally manageable. The most common side effects included gastrointestinal disturbances and flushing, which were consistent with findings from randomized trials .

Future Directions

Research continues to explore the potential repurposing of DMF for other chronic conditions beyond MS and psoriasis. Its pleiotropic effects suggest possible applications in cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases due to its immunomodulatory and anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dimethyl fumarate relevant to experimental design?

DMF (C₆H₈O₄) is a white crystalline solid with a molecular weight of 144.1253 g/mol. Its thermodynamic properties include a boiling point of 466.2 K and melting point of ~374.7 K, with phase-specific heat capacity data (e.g., Cp,solid = 199.2 J/mol·K at 298 K) critical for solubility and stability studies in formulation design . The trans-configuration of its double bond (IUPAC name: (E)-1,4-dimethyl but-2-enedioate) influences reactivity and degradation pathways in aqueous solutions .

Q. What is the primary mechanism of action of DMF in neuroinflammatory models?

DMF activates the Nrf2 antioxidant pathway, inducing cytoprotective genes like NADP(H) quinoline oxidoreductase-1 (NQO1). This mechanism reduces oxidative stress in astrocytes and neurons, as demonstrated in murine experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis (MS) . Nrf2 activation occurs via covalent modification of Keap1 at cysteine residues, promoting dissociation and nuclear translocation of Nrf2 .

Q. How is DMF synthesized for laboratory use?

A one-step synthesis from maleic anhydride and methanol employs mixed catalysts (e.g., FeCl₃, H₂SO₄, H₃PO₄) under reflux. Optimal conditions yield ~90% DMF, with isomerization to dimethyl maleate minimized by controlling reaction time (1.5 hr) and catalyst ratios .

Advanced Research Questions

Q. How do clinical trial designs for DMF address endpoints like relapse rate and disability progression in MS?

Phase III trials (DEFINE, CONFIRM) used randomized, double-blind, placebo-controlled designs with 2-year follow-ups. Primary endpoints included annualized relapse rate (ARR) and disability worsening (EDSS score). DMF 240 mg twice daily reduced relapse risk by 36–43% (RR 0.57–0.64, P < 0.00001) and disability progression by 30–35% (RR 0.65–0.70, P ≤ 0.0009) versus placebo, with MRI lesion burden as a secondary biomarker . Subgroup analyses stratified patients by baseline T2 lesion volume and gadolinium-enhancing lesions .

Q. What experimental evidence challenges the Nrf2-centric model of DMF’s immunomodulatory effects?

In Nrf2-deficient (Nrf2⁻/⁻) mice, DMF retained efficacy in EAE, reducing IFN-γ/IL-17⁺ CD4⁺ T cells and inducing anti-inflammatory M2 monocytes independently of Nrf2. This suggests alternative pathways, such as direct modulation of B cell MHC-II expression and monocyte polarization, contribute to its anti-inflammatory activity . Contradicts earlier Nrf2-dependent neuroprotection models .

Q. What methodologies resolve discrepancies in DMF’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

LC-MS/MS quantifies monomethyl fumarate (MMF), the bioactive metabolite, in plasma. PK/PD modeling integrates parameters like Cₘₐₓ (1.5–2.0 µg/mL) and Tₘₐₓ (2–4 hr) to correlate exposure with lymphocyte count reduction (≥30% from baseline). Population PK analyses adjust for covariates (e.g., body weight, renal function) in dose optimization .

Q. How do in vitro assays differentiate DMF’s cytoprotective vs. cytotoxic effects?

Primary rodent neurons and human astrocytes treated with DMF (1–100 µM) show dose-dependent Nrf2 activation and reduced ROS (e.g., 40% decrease in nitrosative stress at 50 µM). Contrastingly, concentrations >100 µM induce apoptosis via depletion of cellular glutathione, highlighting a narrow therapeutic window .

Q. Methodological Guidance

Q. What statistical approaches are used to analyze conflicting clinical trial outcomes?

Fixed-effects meta-analyses pool data from DEFINE/CONFIRM trials (n=2,667) using inverse-variance weighting. Heterogeneity is assessed via I² statistics (e.g., I²=12% for ARR outcomes), with sensitivity analyses excluding high-risk-of-bias studies. For MRI data, mixed-effects models account for within-patient lesion variability .

Q. How is DMF’s immunomodulatory activity validated in spontaneous CNS autoimmunity models?

Transgenic mice expressing myelin-specific B cell receptors (e.g., PLP₁₃₉–₁₅₁) are treated with DMF (15–30 mg/kg/day orally). Flow cytometry quantifies MHC-II⁺ B cell reduction (e.g., 50% decrease vs. vehicle), while histopathology assesses demyelination (Luxol Fast Blue staining) and axonal loss (Bielschowsky silver stain) .

Q. What safety protocols mitigate DMF’s laboratory hazards?

DMF is classified as acutely toxic (LD₅₀ oral rat = 2,400 mg/kg) and irritant. Handling requires PPE (nitrile gloves, lab coat), fume hood use, and spill kits with inert absorbents (vermiculite). Waste disposal follows EPA guidelines for ester-containing compounds .

Q. Tables

Table 1. Key Clinical Trial Outcomes for DMF in RRMS

| Endpoint | DMF 240 mg BID vs. Placebo | Risk Ratio (95% CI) | P-value |

|---|---|---|---|

| Annualized Relapse Rate | 0.17 vs. 0.36 | 0.47 (0.37–0.61) | <0.0001 |

| 12-Week Disability Worsening | 16% vs. 27% | 0.62 (0.44–0.87) | 0.005 |

| New T2 Lesions (MRI) | 2.6 vs. 17.0 | – | <0.001 |

Table 2. Contrasting Mechanisms of DMF in Preclinical Models

| Model | Nrf2 Dependency | Key Findings |

|---|---|---|

| EAE (Wild-Type) | Yes | 70% reduction in clinical score via NQO1 |

| EAE (Nrf2⁻/⁻) | No | 65% reduction via M2 monocytes |

| Spontaneous Autoimmunity | No | 50% MHC-II⁺ B cell inhibition |

Properties

Key on ui mechanism of action |

The mechanism of action of dimethyl fumarate in multiple sclerosis is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. Dimethyl fumarate also suppresses pro-inflammatory genes through nuclear factor kappa B inhibition. Additionally, MMF acts as an agonist at the nicotinic acid receptor, but the relevance of this is unknown. It has been suggested that dimethyl fumarate exerts its immunomodulatory effects through changes in the composition and phenotype of immune cells. It reduces CNS infiltration and alters the composition of all lymphocyte subpopulations, especially for cytotoxic and effector T cells. This causes a shift from a mainly pro-inflammatory phenotype to an anti-inflammatory one. Dimethyl fumarate (DMF) is a fumaric acid ester that is used to treat psoriasis and multiple sclerosis. Recently, DMF was found to exhibit anti-tumor effects. However, the molecular mechanisms underlying these effects have not been elucidated. In this study, we investigated the mechanism of DMF-induced apoptosis in different human hematopoietic tumor cell lines. We found that DMF induced apoptosis in different human hematopoietic tumor cell lines but it did not affect the normal human B lymphocyte cell line RPMI 1788. We also observed a concurrent increase in caspase-3 activity and in the number of Annexin-V-positive cells. Furthermore, an examination of the survival signals, which are activated by apoptotic stimuli, revealed that DMF significantly inhibited nuclear factor-kB (NF-kB) p65 nuclear translocation. In addition, DMF suppressed B-cell lymphoma extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP) expression whereas Bcl-2, survivin, Bcl-2-associated X protein (Bax), and Bim levels did not change. These results indicated that DMF induced apoptosis by suppressing NF-kB activation, and Bcl-xL and XIAP expression. These findings suggested that DMF might have potential as an anticancer agent that could be used in combination therapy with other anticancer drugs for the treatment of human hematopoietic tumors. Oxidative stress plays a crucial role in many neurodegenerative conditions such as Alzheimer's disease, amyotrophic lateral sclerosis and Parkinson's as well as Huntington's disease. Inflammation and oxidative stress are also thought to promote tissue damage in multiple sclerosis (MS). Recent data point at an important role of anti-oxidative pathways for tissue protection in chronic-progressive MS, particularly involving the transcription factor nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2). ... In vitro, application of dimethylfumarate (DMF) leads to stabilization of Nrf2, activation of Nrf2-dependent transcriptional activity and abundant synthesis of detoxifying proteins. Furthermore, application of FAE involves direct modification of the inhibitor of Nrf2, Kelch-like ECH-associated protein 1. On cellular levels, the application of FAE enhances neuronal survival and protects astrocytes against oxidative stress. Increased levels of Nrf2 are detected in the central nervous system of DMF treated mice suffering from experimental autoimmune encephalomyelitis (EAE), an animal model of MS. In EAE, DMF ameliorates the disease course and improves preservation of myelin, axons and neurons. Finally, Nrf2 is also up-regulated in the spinal cord of autopsy specimens from untreated patients with MS, probably as part of a naturally occurring anti-oxidative response. In summary, oxidative stress and anti-oxidative pathways are important players in MS pathophysiology and constitute a promising target for future MS therapies like FAE. Multiple sclerosis (MS) is the most common multifocal inflammatory demyelinating disease of the central nervous system (CNS). Due to the progressive neurodegenerative nature of MS, developing treatments that exhibit direct neuroprotective effects are needed. Tecfidera (BG-12) is an oral formulation of the fumaric acid esters (FAE), containing the active metabolite dimethyl fumarate (DMF). Although BG-12 showed remarkable efficacy in lowering relapse rates in clinical trials, its mechanism of action in MS is not yet well understood. In this study, we reported the potential neuroprotective effects of dimethyl fumarate (DMF) on mouse and rat neural stem/progenitor cells (NPCs) and neurons. We found that DMF increased the frequency of the multipotent neurospheres and the survival of NPCs following oxidative stress with hydrogen peroxide (H2O2) treatment. In addition, utilizing the reactive oxygen species (ROS) assay, we showed that DMF reduced ROS production induced by H2O2. DMF also decreased oxidative stress-induced apoptosis. Using motor neuron survival assay, DMF significantly promoted survival of motor neurons under oxidative stress. We further analyzed the expression of oxidative stress-induced genes in the NPC cultures and showed that DMF increased the expression of transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2) at both levels of RNA and protein. Furthermore, we demonstrated the involvement of Nrf2-ERK1/2 MAPK pathway in DMF-mediated neuroprotection. Finally, we utilized SuperArray gene screen technology to identify additional anti-oxidative stress genes (Gstp1, Sod2, Nqo1, Srxn1, Fth1). Our data suggests that analysis of anti-oxidative stress mechanisms may yield further insights into new targets for treatment of multiple sclerosis (MS). The mechanism by which dimethyl fumarate (DMF) exerts its therapeutic effect in multiple sclerosis is unknown. DMF and the metabolite, monomethyl fumarate (MMF), have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in vitro and in vivo in animals and humans. The Nrf2 pathway is involved in the cellular response to oxidative stress. MMF has been identified as a nicotinic acid receptor agonist in vitro. For more Mechanism of Action (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page. |

|---|---|

CAS No. |

23055-10-9 |

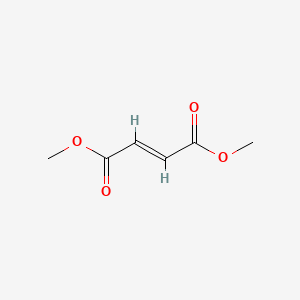

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

dimethyl but-2-enedioate |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3 |

InChI Key |

LDCRTTXIJACKKU-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)OC |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OC |

Canonical SMILES |

COC(=O)C=CC(=O)OC |

boiling_point |

193 °C |

Color/Form |

White to off-white powder Crystals |

density |

1.37 g/cu cm at 20 °C 1.37 g/cm³ Relative density (water = 1): 1.4 |

melting_point |

101.70 °C 102 °C 104 °C |

physical_description |

Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS] Solid WHITE CRYSTALLINE POWDER. |

solubility |

Highly soluble in water Soluble in acetone, chloroform Solubility in water, g/l: 1.6 (poor) |

vapor_density |

Relative vapor density (air = 1): 5 |

vapor_pressure |

3.83 [mmHg] negligible |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.